![molecular formula C9H6N4OS B5641758 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5641758.png)
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one
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Overview
Description
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound that belongs to the class of triazino-benzothiazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzothiazole with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one exhibit promising anticancer properties. These compounds have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. For example, a study reported that certain derivatives showed significant cytotoxicity against human cancer cells, suggesting potential as chemotherapeutic agents .
Anticonvulsant and Analgesic Properties
Research has indicated that compounds related to this compound possess anticonvulsant and analgesic activities. A specific study focused on synthesizing 8-substituted derivatives and evaluating their effects in animal models. The results showed that these compounds could effectively reduce seizure activity and pain responses in mice .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of benzothiazole derivatives. Compounds structurally related to this compound have been found to exhibit significant anti-inflammatory effects in preclinical models. This opens avenues for their use in treating inflammatory diseases .
Pesticidal Activity
Compounds derived from this compound have been explored for their pesticidal properties. Studies suggest that these compounds can act as effective fungicides and insecticides due to their ability to disrupt biological processes in pests .
Photonic Materials
The unique electronic properties of triazine-based compounds have led to their investigation as potential materials for photonic applications. Their ability to absorb light and convert it into other forms of energy makes them suitable candidates for use in solar cells and other energy conversion devices.
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione
- 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one
- 4H-3,1-benzothiazin-4-ones
Uniqueness
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one is unique due to its specific triazino-benzothiazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Biological Activity
2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes cyclization reactions that form the triazino and benzothiazole rings. Various synthetic routes have been reported in literature, highlighting modifications to improve yield and bioactivity.
Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells through caspase-dependent pathways and inhibit key regulatory proteins involved in cell cycle progression (e.g., cyclin-dependent kinases) .
- Case Studies : In vitro studies demonstrated that certain derivatives displayed preferential cytotoxicity against various human carcinoma cell lines compared to normal cells. For example, a derivative exhibited an IC50 value of 1.61 µg/mL against A-431 cells, indicating potent antitumor activity .
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Antibacterial and Antifungal Effects : Research has highlighted the effectiveness of triazino-benzothiazole derivatives against a range of bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values lower than standard antibiotics, suggesting their potential as effective antimicrobial agents.
Anti-inflammatory Properties
Recent investigations have suggested anti-inflammatory effects associated with this compound:
- Cytokine Inhibition : Compounds derived from this scaffold have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 89% inhibition of IL-6 at a concentration of 10 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazino-benzothiazole derivatives:
Substituent | Effect on Activity |
---|---|
Electron-donating groups | Enhance anticancer activity |
Halogen substitutions | Increase antimicrobial potency |
Alkyl chain length | Modulates solubility and bioavailability |
Properties
IUPAC Name |
2-amino-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c10-7-11-8(14)13-5-3-1-2-4-6(5)15-9(13)12-7/h1-4H,(H2,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRROVMLBBCPUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NC(=NC3=O)N)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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